
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains several heterocyclic moieties, including a pyrimidine ring and two triazole rings .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of azides with alkynes, a process known as the copper-catalyzed click reaction . The specific synthesis process for this compound is not available in the retrieved data.Applications De Recherche Scientifique
Anticancer Activity
This compound has shown promising results in the field of cancer research . It has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of the hybrids of this compound have shown IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin . Notably, these compounds have demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Inhibition of Cell Proliferation
Further investigation has shown that this compound can inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests potential applications in the development of treatments for cancers that involve the over-proliferation of cells.
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel 1,2,4-triazole derivatives . These derivatives have shown promising cytotoxic activity against various cancer cell lines . Some of these derivatives have shown a promising cytotoxic activity lower than 12 μM against Hela cell line .
Selectivity Against Normal and Cancerous Cells
Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines . This indicates the potential of these compounds in the development of more effective and less harmful anticancer drugs.
Potential Target for Aromatase Enzyme
Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme . This suggests potential applications in the development of drugs targeting the aromatase enzyme.
Redox Properties
A new 3D coordination polymer derived from this compound was synthesized and characterized . The redox properties of this framework were elucidated by solid state electrochemical and spectroelectrochemical data . This suggests potential applications in the field of materials science and electrochemistry.
Propriétés
IUPAC Name |
2-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N9O/c25-15(12-7-19-24(22-12)11-4-2-1-3-5-11)21-13-6-14(18-9-17-13)23-10-16-8-20-23/h1-10H,(H,17,18,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMYYHCQCRJBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

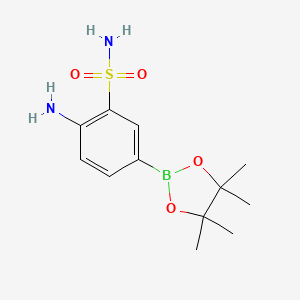
![N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2436834.png)


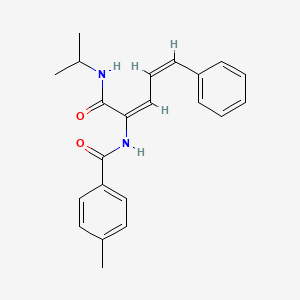
![8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2436840.png)
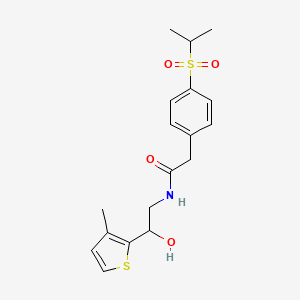
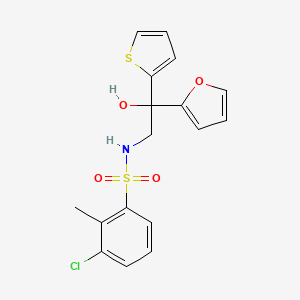
![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2436846.png)
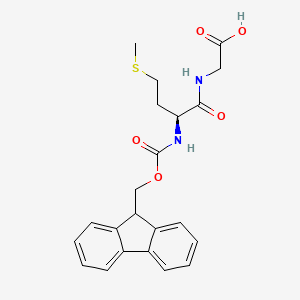
![1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2436849.png)
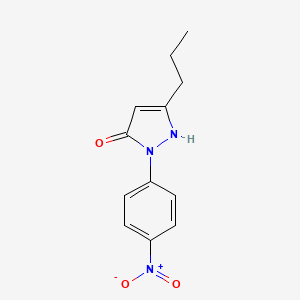

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2436855.png)